5-Methyl-3,4-dihydroisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,7H,5-6H2,1H3 |
InChI Key |
ZBQBUXVYXSCUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN=CC2=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 3,4 Dihydroisoquinoline and Its Analogs
Classical Cyclization Reactions in Dihydroisoquinoline Synthesis
The synthesis of the 3,4-dihydroisoquinoline (B110456) skeleton has traditionally been dominated by a few key named reactions. These methods, developed in the late 19th and early 20th centuries, remain mainstays in organic synthesis, albeit with numerous modifications to improve their efficiency and substrate scope.
Bischler-Napieralski Cyclization: Scope, Limitations, and Recent Advancements
The Bischler-Napieralski reaction, first reported in 1893, is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution reaction is typically carried out in refluxing acidic conditions with a dehydrating agent. wikipedia.orgnrochemistry.com
Scope and Limitations: The reaction is most effective when the aromatic ring of the β-arylethylamide is electron-rich, as this facilitates the intramolecular cyclization. organic-chemistry.orgnrochemistry.com For substrates lacking electron-donating groups, more forceful conditions, such as refluxing in phosphorus oxychloride (POCl₃) with phosphorus pentoxide (P₂O₅), are often necessary. wikipedia.orgjk-sci.com A significant limitation of the Bischler-Napieralski reaction is the potential for a retro-Ritter reaction, which leads to the formation of styrene (B11656) byproducts. organic-chemistry.org This side reaction is more prevalent when the formation of a conjugated system is favored. organic-chemistry.org
Recent Advancements: To circumvent the limitations, several modifications have been developed. One approach involves the use of oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile. organic-chemistry.orgorganic-chemistry.org Another advancement is the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine, which allows for the direct conversion of various amides to their corresponding dihydroisoquinoline derivatives under milder conditions and with shorter reaction times. organic-chemistry.org Furthermore, a novel method utilizing Tf₂O-promoted tandem annulation from phenylethanols and nitriles has been developed, proceeding through a phenonium ion intermediate. organic-chemistry.org
Table 1: Examples of Bischler-Napieralski Cyclization for Substituted Dihydroisoquinolines
| Starting Material (β-arylethylamide) | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | Reflux | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Good |
| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | P₂O₅ | Reflux | Mixture of 7-methoxy and 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Mixture |
| N-phenylethyl cinnamamide | POCl₃ | Acetonitrile, Reflux | 1-styryl-3,4-dihydroisoquinoline | - |
Data is illustrative of the synthesis of substituted analogs.
Pomeranz-Fritsch Cyclization and Modified Protocols for 1,2-Dihydroisoquinolines
The Pomeranz-Fritsch reaction, independently described by Cäsar Pomeranz and Paul Fritsch in 1893, provides a pathway to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. wikipedia.orgorganicreactions.orgchem-station.com These precursors are formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde dialkyl acetal. wikipedia.org
The classical Pomeranz-Fritsch reaction often suffers from low yields, which has spurred the development of modified protocols. organicreactions.org The Schlittler-Müller modification, for instance, utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. chem-station.comthermofisher.com A significant challenge in these syntheses is the isolation of the reactive 1,2-dihydroisoquinoline (B1215523) intermediates. researchgate.net Recent modifications have focused on milder conditions to overcome this. For example, the use of trimethylsilyl (B98337) triflate (TMSOTf) and an amine base can activate the dimethylacetals for cyclization under less harsh conditions, expanding the scope to a broader range of 1,2-dihydroisoquinoline products. researchgate.net
Pictet-Spengler Reactions: Mechanistic Insights and Applications
Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgnih.gov The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which then undergoes an intramolecular electrophilic attack by the aryl ring. wikipedia.orgdepaul.edu
The reaction works well with electron-rich aromatic rings like indoles and pyrroles, often proceeding in high yields under mild conditions. wikipedia.org For less nucleophilic aryl groups, such as a phenyl ring, harsher conditions like higher temperatures and strong acids are required. wikipedia.org A key application of this reaction is in the synthesis of β-carbolines from tryptamines. nih.gov When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created, opening the door for asymmetric synthesis. wikipedia.org An important variation is the N-acyliminium ion Pictet-Spengler reaction, where acylation of the iminium ion creates a highly reactive electrophile that can cyclize under mild conditions with good yields. wikipedia.org
Table 2: Examples of Pictet-Spengler Reactions for Tetrahydroisoquinoline Synthesis
| β-arylethylamine | Carbonyl Compound | Catalyst/Conditions | Product |
|---|---|---|---|
| Phenethylamine (B48288) | Dimethoxymethane | Hydrochloric acid, Reflux | Tetrahydroisoquinoline |
| Tryptamine | Aldehyde/Ketone | Acidic | Tetrahydro-β-carboline |
This reaction typically produces tetrahydroisoquinolines, which can be subsequently oxidized to dihydroisoquinolines.
Modern Approaches and Advanced Strategies in Dihydroisoquinoline Synthesis
In addition to the classical methods, modern synthetic strategies have been developed to improve the efficiency, sustainability, and scope of dihydroisoquinoline synthesis.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgnih.gov In the context of dihydroisoquinoline synthesis, microwave irradiation has been successfully applied to classical reactions like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgnih.gov
The use of microwave assistance allows for rapid and uniform heating of the reaction mixture, which can be particularly beneficial for reactions that require high temperatures. organic-chemistry.org For instance, microwave-assisted Bischler-Napieralski reactions have been employed for the production of substituted isoquinoline (B145761) libraries in a time-efficient manner. organic-chemistry.org A recent study also highlighted a microwave-assisted reaction of functionalized dihydroisoquinolines with Meldrum's acid to produce polycyclic pyrimidinones (B12756618) and oxazinanediones. acs.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Dihydroquinazolinones (An Analogous Heterocycle)
| Reaction | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Biginelli Reaction (Conventional) | Reflux | Several hours | Lower |
Data from a related heterocyclic synthesis, illustrating the general advantages of microwave assistance.
Palladium-Catalyzed Cyclization-Coupling Reactions
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been effectively used in the synthesis of dihydroisoquinoline frameworks. These reactions often involve the coupling of an aryl or vinyl halide with an amine bearing a pendant alkene, leading to the formation of the heterocyclic ring system. nih.gov
One notable strategy is the palladium-catalyzed intramolecular C–H silylation of 1-(2-iodophenyl)-1H-indoles, which provides a pathway to silicon-containing indole (B1671886) derivatives. acs.org While not directly forming a dihydroisoquinoline, this method highlights the utility of palladium in facilitating intramolecular cyclizations via C-H activation.
In the context of dihydroisoquinoline synthesis, palladium-catalyzed carboamination reactions of 2-allylbenzylamine derivatives have been developed. For instance, the reaction of methyl carbamate (B1207046) protected 2-allylbenzylamine with aryl or alkenyl halides in the presence of a palladium catalyst can yield substituted tetrahydroisoquinolines. nih.gov Although this leads to the fully saturated tetrahydroisoquinoline, it proceeds through a dihydroisoquinoline intermediate. The choice of the protecting group on the nitrogen atom can be crucial for the success of these transformations. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, have been applied to electron-deficient heterocyclic scaffolds, demonstrating the versatility of this approach in modifying complex molecular architectures. nih.govnih.gov These methods allow for the introduction of various substituents onto the heterocyclic core, providing access to a diverse range of analogs.
| Reaction Type | Catalyst | Substrates | Product | Key Features |
| Intramolecular C–H Silylation | Pd(OAc)₂ | 1-(2-Iodophenyl)-1H-indoles, Hexamethyldisilane | Silicon-containing indoles | Good functional group tolerance. acs.org |
| Carboamination | Palladium Catalyst | Methyl carbamate protected 2-allylbenzylamine, Aryl/Alkenyl halides | Substituted tetrahydroisoquinolines | Proceeds via a dihydroisoquinoline intermediate; protecting group is crucial. nih.gov |
| Cross-Coupling (Suzuki, Stille, Sonogashira) | Palladium Catalyst | Dihalo-heterocycles, Organoboron/Organotin/Organocopper reagents | Substituted heterocycles | Versatile for introducing a wide range of substituents. nih.govnih.gov |
Metal-Free Synthetic Methodologies
In a move towards more sustainable and environmentally friendly chemistry, metal-free synthetic methodologies for constructing dihydroisoquinoline and related heterocyclic systems have gained significant attention. These methods often rely on the inherent reactivity of the starting materials and the use of non-metallic promoters or catalysts.
One such approach involves the condensation of 2-aminobenzylamines with aldehydes, followed by oxidation to form quinazolines, a related class of N-heterocycles. mdpi.com While not a direct synthesis of dihydroisoquinolines, this highlights the principle of building the heterocyclic core without transition metals. Other metal-free methods for quinazoline (B50416) synthesis include reactions of 2-aminobenzophenones with various reagents under oxidative conditions. mdpi.com
A peroxide-mediated oxidation/radical addition/cyclization cascade reaction has been reported for the construction of the isoquinoline skeleton. researchgate.net This method offers mild, metal-free conditions and demonstrates good functional group tolerance and high atom economy. researchgate.net Radical-promoted cyclizations of arylamine precursors represent another avenue for quinoline (B57606) synthesis, showcasing the power of radical chemistry in forming these ring systems without the need for metal catalysts. mdpi.com
Furthermore, the synthesis of quinazolines has been achieved through an oxidant-, base-, and metal-free approach by reacting 2-aminobenzylamine with oxalic acid dihydrate or malonic acid. mdpi.com This protocol proceeds via an in situ condensation and oxidation process, emphasizing the atom economy and greener aspects of the reaction. mdpi.com
Multicomponent and Cascade Reactions for Dihydroisoquinoline Assembly
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These processes are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates.
An example of a multicomponent reaction for the synthesis of pyrido-fused tetrahydroquinolines involves the one-pot interaction of dihydroazines, aldehydes, and anilines. nih.gov This process allows for the efficient assembly of complex heterocyclic scaffolds. Similarly, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has been developed to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org
Organocatalysis has been effectively employed to initiate cascade reactions for the synthesis of hydroisoquinolines. For instance, a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade of cyanoacrylamides with 2,4-dienals yields highly functionalized hydroisoquinolines with excellent stereoselectivity. rsc.org
More recently, a multicomponent reaction for the modular assembly of indole-fused seven-membered heterocycles has been reported, demonstrating the power of MCRs in creating diverse and complex molecular architectures. rsc.org These reactions often proceed with high atom economy and offer a straightforward route to libraries of compounds for biological screening.
| Reaction Type | Starting Materials | Product | Key Features |
| Multicomponent Assembly | Dihydroazines, Aldehydes, Anilines | Pyrido-fused tetrahydroquinolines | One-pot process. nih.gov |
| Three-Component Reaction | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Sequential formation of spirooxindole and subsequent transformations. acs.org |
| Organocatalytic Cascade Reaction | Cyanoacrylamides, 2,4-Dienals | Highly functionalized hydroisoquinolines | Trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade; excellent stereoselectivity. rsc.org |
| Multicomponent Modular Assembly | Indole, Formaldehyde, Amino hydrochloride, Sodium thiosulfate | Indole-fused seven-membered heterocycles | Applicable for late-stage modification of peptides. rsc.org |
Stereoselective and Enantioselective Synthesis of Dihydroisoquinoline Frameworks
The synthesis of chiral dihydroisoquinoline frameworks, where one enantiomer is produced in excess, is of significant importance due to the prevalence of such structures in biologically active natural products and pharmaceuticals. rsc.org Various strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and enantioselective reductions.
Chiral Auxiliary Mediated Approaches in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and often recovered for reuse. wikipedia.org
Evans' chiral oxazolidinone auxiliaries are a well-known example and have been widely used in a variety of asymmetric transformations, including alkylation and aldol (B89426) reactions, to construct chiral building blocks for natural product synthesis. researchgate.netresearchgate.net The auxiliary controls the facial selectivity of the enolate, leading to the formation of one diastereomer in high excess. researchgate.net
The use of chiral auxiliaries has been a cornerstone of asymmetric synthesis for decades, with early examples including the use of chiral 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol. wikipedia.org In the context of dihydroisoquinolines, a chiral auxiliary can be attached to the nitrogen atom or to a substituent on the prochiral starting material to control the stereochemistry of a cyclization or addition reaction.
Chiral Anion Binding Catalysis for Enantioselective Transformations
A more recent and powerful strategy for enantioselective synthesis involves the use of chiral anion-binding catalysts. These catalysts, often based on thiourea (B124793) or triazole scaffolds, can activate a substrate by binding to an anion, thereby creating a chiral environment that directs the approach of a nucleophile. nih.govnih.gov
This approach has been successfully applied to the enantioselective dearomatization of isoquinolines. nih.govresearchgate.net In this transformation, a chiral thiourea catalyst binds to a halide anion, which in turn forms an ion pair with an activated isoquinolinium species. A nucleophile, such as a silyl (B83357) phosphite, then attacks the isoquinolinium ion in an enantioface-selective manner. nih.gov This methodology has been used to generate cyclic α-aminophosphonates with high enantioselectivity. nih.govresearchgate.net
Chiral triazoles have also been employed as anion-binding catalysts in enantioselective Reissert-type reactions of isoquinoline derivatives, leading to the formation of chiral 1,2-dihydroisoquinolines. nih.gov A key advantage of this strategy is that the chiral catalyst is used in substoichiometric amounts, making it more efficient than stoichiometric chiral auxiliaries.
| Catalyst Type | Reaction | Substrate | Product | Enantioselectivity |
| Chiral Thiourea | Dearomatization/Phosphonylation | Isoquinolines | Cyclic α-aminophosphonates | Moderate to high enantioselectivities. nih.govresearchgate.net |
| Chiral Triazole | Reissert-type Dearomatization | Isoquinoline derivatives | Chiral 1,2-dihydroisoquinolines | Up to 86:14 e.r. nih.gov |
Enantioselective Reduction Strategies for Dihydroisoquinolines to Tetrahydroisoquinolines
The enantioselective reduction of the C=N bond of 1-substituted-3,4-dihydroisoquinolines is a common and effective method for the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org These tetrahydroisoquinoline products are valuable precursors for a wide range of biologically active alkaloids. rsc.orgrsc.org
Several methods have been developed for this transformation, including:
Hydrogenation with a chiral catalyst: This is one of the most widely studied methods and involves the use of transition metal catalysts, such as rhodium or ruthenium, complexed with chiral ligands. rsc.orgresearchgate.net For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium and ruthenium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. nih.gov
Reduction with chiral hydride reducing agents: Chiral reducing agents, such as those derived from sodium borohydride (B1222165) and chiral acids like tartaric acid, can be used to achieve enantioselective reduction. rsc.org
Reduction of dihydroisoquinolines with a chiral auxiliary: In this approach, a chiral auxiliary is attached to the nitrogen atom of the dihydroisoquinoline. Subsequent reduction with an achiral hydride reducing agent leads to a diastereoselective transformation, and removal of the auxiliary provides the chiral tetrahydroisoquinoline. rsc.orgresearchgate.net
Enzymatic catalysis: Biocatalysts, such as enzymes, can also be used to effect the enantioselective reduction of dihydroisoquinolines. rsc.orgresearchgate.net
These enantioselective reduction strategies provide access to optically active 1-substituted-tetrahydroisoquinolines, which are crucial building blocks in medicinal chemistry and natural product synthesis. rsc.orgrsc.org
Synthesis via Dihydroisoquinoline N-Oxides for Stereocontrol
The use of dihydroisoquinoline N-oxides as synthetic intermediates offers a pathway for achieving stereocontrol in the synthesis of substituted 3,4-dihydroisoquinolines. These N-oxides, which can be considered as nitrones, undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. rsc.orgscilit.com This approach allows for the introduction of substituents at specific positions with a degree of stereochemical control.
For instance, the reaction of 3,4-dihydroisoquinoline N-oxide with dimethylketene (B1620107) has been shown to produce a 1:2 adduct, alongside other products. rsc.org Furthermore, cycloaddition reactions with cyano-t-butylketene and ethoxycarbonyl-t-butylketene yield specific adducts. rsc.org The resulting cycloadducts can then be further manipulated to afford the desired substituted tetrahydroisoquinoline derivatives. This methodology provides a route to complex, stereochemically defined isoquinoline alkaloids. scilit.com
A study on the 1,3-dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with alkynes led to the formation of stable Δ4-isoxazolines. These intermediates could then be rearranged to form isoquinoline-fused pyrroles, demonstrating the versatility of the N-oxide intermediates in constructing diverse heterocyclic systems. scilit.com
Reactivity and Chemical Transformations of the 3,4 Dihydroisoquinoline Nucleus
Oxidation Reactions Leading to Isoquinoline (B145761) Derivatives
The aromatization of the 3,4-dihydroisoquinoline (B110456) ring system provides a direct route to the corresponding fully aromatic isoquinoline derivatives. This dehydrogenation can be accomplished using various oxidizing agents and catalytic systems. For instance, 3,4-dihydroisoquinolines can be converted to isoquinolines through treatment with sulfur or manganese(IV) oxide. thieme-connect.de Palladium-catalyzed aerobic dehydrogenation also serves as an effective method for this transformation. nih.gov In some cases, the oxidation can be achieved by first activating the nitrogen atom. For example, N-alkylation of a 3,4-dihydroisoquinoline derivative forms an iminium salt, which can then be oxidized to an N-alkylated-3,4-dihydroisoquinolinone.
Reduction Reactions to Tetrahydroisoquinolines and Related Systems
The reduction of the endocyclic imine bond in 3,4-dihydroisoquinolines is a fundamental transformation that yields the corresponding 1,2,3,4-tetrahydroisoquinolines, a core structure in many alkaloids. This reduction can be readily achieved through catalytic hydrogenation. A standard procedure involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. prepchem.com For example, 1-methyl-3,4-dihydroisoquinoline (B1216472) can be hydrogenated to 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) in high yield using a 5% Pd/C catalyst in ethanol (B145695) under hydrogen pressure. prepchem.com
In addition to direct hydrogenation, catalytic transfer hydrogenation offers an alternative and often milder method for this reduction. mdpi.com Asymmetric reduction of 3,4-dihydroisoquinolines has also been extensively studied to produce enantiomerically enriched tetrahydroisoquinolines, which are crucial for the synthesis of biologically active compounds. acs.orgmdpi.com These asymmetric methods often employ chiral catalysts based on metals like iridium or ruthenium. acs.orgmdpi.comrug.nlnih.gov For instance, iridium complexes with various phosphorus-based ligands have been successfully used in the asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com
| Reaction | Reagent/Catalyst | Product | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | 1,2,3,4-Tetrahydroisoquinoline | prepchem.com |
| Asymmetric Hydrogenation | H₂, Ir-TaniaPhos | Chiral 1,2,3,4-Tetrahydroisoquinoline | acs.org |
| Asymmetric Transfer Hydrogenation | HCOOH/Et₃N, Ru-TsDPEN | Chiral 1,2,3,4-Tetrahydroisoquinoline | rug.nlorganic-chemistry.org |
Strategic Functionalization and Derivatization of the Dihydroisoquinoline Ring
Positional Functionalization at C1, C3, and C4
The dihydroisoquinoline ring offers several positions for strategic functionalization. The C1 position, being part of the imine functionality, is the most electrophilic and thus a primary site for nucleophilic attack. A more practical and efficient route to C1 and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. organic-chemistry.org Palladium-catalyzed C-H activation/annulation strategies have also been developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com
Functionalization at the C4 position is less common but can be achieved through modern synthetic methods. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the diversification of heterocycles at otherwise inert positions. rsc.org For related pyridinium (B92312) salts, enantioselective functionalization at the C4 position has been accomplished using N-heterocyclic carbene (NHC) catalysis. nih.gov
N-Substitution and N-Activation Strategies for Enhanced Reactivity
The nitrogen atom of the 3,4-dihydroisoquinoline ring can be readily substituted, which not only introduces diversity but also activates the ring for further transformations. N-alkylation can be achieved using various alkyl halides. nih.gov A significant strategy for enhancing the reactivity at the C1 position is through the formation of N-acyl-1,2-dihydroisoquinaldonitriles, commonly known as Reissert compounds. wikipedia.orgacs.org The Reissert reaction involves the treatment of an isoquinoline (or in this context, its dihydro derivative) with an acid chloride and a cyanide source, such as trimethylsilyl (B98337) cyanide. wikipedia.orgclockss.org This forms an N-acyl-2-cyano-1,2-dihydroquinoline derivative, which can then undergo various reactions.
Electrophilic and Nucleophilic Additions to the Iminium Carbon
The C1 carbon of the 3,4-dihydroisoquinoline nucleus possesses significant iminium character, making it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of dihydroisoquinoline chemistry, allowing for the introduction of a wide range of substituents at the C1 position. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to 3,4-dihydroisoquinolines is a common method for C1-alkylation and arylation, leading to 1-substituted tetrahydroisoquinolines. researchgate.net
A notable example is the catalytic asymmetric allylation of 3,4-dihydroisoquinolines. nih.govacs.org This reaction can be carried out using an allyltrimethoxysilane-copper nucleophile in the presence of a chiral ligand, affording chiral 1-allyl-tetrahydroisoquinoline derivatives in good yield and stereoselectivity. nih.govacs.org
| Nucleophile | Product Type | Reference |
| Organolithium Reagents | 1-Alkyl/Aryl-1,2,3,4-tetrahydroisoquinoline | researchgate.net |
| Grignard Reagents | 1-Alkyl/Aryl-1,2,3,4-tetrahydroisoquinoline | researchgate.net |
| Allyltrimethoxylsilane-Cu | 1-Allyl-1,2,3,4-tetrahydroisoquinoline | nih.govacs.org |
| Sodium Borohydride (B1222165) | 1,2,3,4-Tetrahydroisoquinoline | nih.gov |
Advanced Cycloaddition Reactions and Annulation Pathways
The 3,4-dihydroisoquinoline nucleus is a valuable precursor for constructing more complex, fused heterocyclic systems via cycloaddition reactions. A prominent pathway involves the in-situ generation of isoquinolinium ylides from N-substituted 3,4-dihydroisoquinolines. These ylides are reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govnih.gov
This 1,3-dipolar cycloaddition is a powerful tool for the synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a core structure found in many bioactive alkaloids. nih.govnih.govrsc.orgrsc.org The reaction typically involves reacting an N-substituted isoquinolinium salt (generated from the dihydroisoquinoline) with a base to form the ylide, which is then trapped by a dipolarophile like an α,β-unsaturated ketone, nitroalkene, or an activated alkyne. nih.govnih.gov This methodology allows for the diastereoselective and enantioselective construction of complex polycyclic molecules. For instance, the three-component reaction of isoquinoline, a 2-bromoacetophenone (B140003) (to form the ylide precursor), and an acetylenic dipolarophile can yield pyrrolo[2,1-a]isoquinoline derivatives in a single pot. nih.gov
[2+3] Cycloaddition Reactions with Activated Alkenes and Alkynes
The [2+3] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful method for the construction of five-membered rings. In the context of 3,4-dihydroisoquinolines, the nitrogen atom can be part of the 1,3-dipole, which then reacts with a dipolarophile, typically an activated alkene or alkyne, to yield fused heterocyclic systems. wikipedia.orgnih.gov
One prominent example involves the reaction of 3,4-dihydroisoquinolines with nitrile oxides, generated in situ from oxime chlorides, to form tricyclic 1,2,4-oxadiazolines-fused tetrahydroisoquinolines. nih.gov This reaction proceeds in high yields and offers a straightforward route to complex heterocyclic frameworks. nih.gov The reaction is believed to proceed via a [3+2] cycloaddition mechanism. nih.gov
Another important application of [2+3] cycloaddition is the synthesis of pyrrolo[2,1-a]isoquinolines. These compounds can be prepared through various strategies, including domino reactions of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, or acrylonitrile. nih.gov These reactions can be carried out under reflux in 2,2,2-trifluoroethanol (B45653) (TFE) or with microwave irradiation, and in some cases, a transition metal catalyst is employed. nih.gov The synthesis of pyrrolo[2,1-a]isoquinolines has been the subject of extensive research, with numerous methods developed for the construction of this important scaffold. bohrium.comrsc.orgresearchgate.net
Furthermore, the reaction of 3,4-dihydroisoquinolines with Morita-Baylis-Hillman (MBH) adducts derived from ninhydrin (B49086) can lead to either [4+2] or [3+2] annulation products, depending on the nature of the MBH adduct. nih.gov When the MBH carbonate is used, an azomethine ylide is generated, which then undergoes an intramolecular [3+2] cycloaddition to afford a polycyclic product. nih.gov
Table 1: Examples of [2+3] Cycloaddition Reactions of 3,4-Dihydroisoquinoline Derivatives
| 3,4-Dihydroisoquinoline Derivative | Dipolarophile/Reagent | Conditions | Product | Yield (%) | Reference |
| 3,4-Dihydroisoquinoline | Phenylhydroximoyl chloride | Et3N, CH2Cl2, rt, 12 h | Tricyclic 1,2,4-oxadiazoline-fused tetrahydroisoquinoline | 96 | nih.gov |
| 1-Benzoyl-3,4-dihydroisoquinoline | Methyl vinyl ketone | TFE, reflux, 24 h | 2-Acetyl-5,6-dihydropyrrolo[2,1-a]isoquinoline | 85 | nih.gov |
| 1-Benzoyl-3,4-dihydroisoquinoline | Acrylonitrile | TFE, MW, 150 °C, 30 min | 2-Cyano-5,6-dihydropyrrolo[2,1-a]isoquinoline | 78 | nih.gov |
| 3,4-Dihydroisoquinoline | Ninhydrin-derived MBH carbonate | Et3N, CH2Cl2, rt | Polycyclic spiro-oxindole isoquinoline | 82 | nih.gov |
Ring Expansion Reactions to Benzazepine Systems
Ring expansion reactions provide an elegant pathway to larger ring systems from more readily available smaller rings. The expansion of the 3,4-dihydroisoquinoline nucleus to form seven-membered benzazepine systems is a synthetically valuable transformation. Benzazepines are an important class of compounds with a range of biological activities.
A notable method for this transformation involves a catalyst-free dearomative rearrangement of o-nitrophenyl alkynes, which can lead to the formation of benzazepine derivatives. nih.gov This reaction proceeds through a tandem oxygen transfer cyclization, a [3+2] cycloaddition, and a subsequent rearrangement. nih.gov
While direct ring expansion of 5-methyl-3,4-dihydroisoquinoline is not extensively documented, related transformations of tetrahydroisoquinoline derivatives have been reported. For instance, N-substituted 1,2,3,4-tetrahydroisoquinolines bearing a phenacyl group at the nitrogen atom undergo ring expansion to 1H-3-benzazepines in the presence of benzyne. rsc.org
Table 2: Synthesis of Benzazepine Derivatives from Isoquinoline Precursors
| Isoquinoline Precursor | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| o-Nitrophenyl ynamide | - | THF, 90 °C, 6 h | Benzazepine derivative | 92 | nih.gov |
| 2-Phenacyl-1,2,3,4-tetrahydroisoquinoline | Benzyne (from 2-(trimethylsilyl)phenyl triflate and CsF) | MeCN, reflux | 2-Benzoyl-2,3,4,5-tetrahydro-1H-3-benzazepine | 65 | rsc.org |
Intramolecular Aza-Michael Cyclization
The intramolecular aza-Michael addition is a powerful ring-forming reaction that involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl or nitro compound within the same molecule. This reaction is widely used for the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org
In the context of the 3,4-dihydroisoquinoline system, this reaction can be employed to construct fused heterocyclic frameworks. For example, the reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated esters or amides proceeds via an initial nucleophilic addition of the thiol to the imine, followed by an intramolecular aza-Michael addition of the isoquinoline nitrogen onto the α,β-unsaturated system. semanticscholar.org This tandem reaction provides thiazolo[2,3-a]isoquinoline derivatives in good yields and with significant diastereoselectivity. semanticscholar.org The electron-donating or -withdrawing nature of substituents on the 3,4-dihydroisoquinoline ring can influence the reaction yield. semanticscholar.org
Another example is the iridium-catalyzed annulation of chalcones with sulfonyl azides, which proceeds through a cascade C–H amidation and an intramolecular aza-Michael addition to afford 2-aryl-2,3-dihydro-4-quinolones. rsc.org
Table 3: Intramolecular Aza-Michael Cyclization Involving 3,4-Dihydroisoquinoline Derivatives
| 3,4-Dihydroisoquinoline Derivative | Michael Acceptor Precursor | Conditions | Product | Yield (%) | Reference |
| 3,4-Dihydroisoquinoline | Methyl (E)-4-mercapto-2-butenoate | EtOH, rt, 24 h | Methyl 3-thiazolo[2,3-a]tetrahydroisoquinoline-3-carboxylate | 87 | semanticscholar.org |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Methyl (E)-4-mercapto-2-butenoate | EtOH, rt, 24 h | Methyl 8,9-dimethoxy-3-thiazolo[2,3-a]tetrahydroisoquinoline-3-carboxylate | 75 | semanticscholar.org |
| 3,4-Dihydroisoquinoline | (E)-4-Mercapto-N,N-dimethyl-2-butenamide | EtOH, rt, 24 h | N,N-Dimethyl-3-thiazolo[2,3-a]tetrahydroisoquinoline-3-carboxamide | 72 | semanticscholar.org |
Spectroscopic and Structural Characterization Techniques for 5 Methyl 3,4 Dihydroisoquinoline and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Methyl-3,4-dihydroisoquinoline and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual atoms and their connectivity.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals. rsc.org For instance, a triplet signal is observed for the imine proton, along with multiplets for the aromatic protons and the methylene (B1212753) groups at positions 3 and 4. rsc.org The methyl group at position 5 typically appears as a singlet. rsc.org In some cases, anomalous ¹H NMR spectra with significant line broadening have been observed for 3,4-dihydroisoquinolines in certain solvents, which can complicate interpretation. ias.ac.in
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for each carbon atom. rsc.org The carbon of the C=N double bond (C-1) appears at a characteristic downfield shift. rsc.org The chemical shifts of the aromatic carbons and the aliphatic carbons at C-3, C-4, and the methyl group provide a complete picture of the carbon framework. rsc.orgnp-mrd.org
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. These experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra, especially for more complex analogs. 2D NMR can resolve spectral overlap and provide clear evidence of J-coupling networks. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound and Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| This compound | CDCl₃ | 8.30 (t, J = 2.4 Hz, 1H), 7.24–7.17 (m, 2H), 7.12 (dd, J = 7.2, 2.0 Hz, 1H), 3.78 (ddd, J = 9.6, 6.4, 2.0 Hz, 2H), 2.67 (t, J = 8.0 Hz, 2H), 2.27 (s, 3H) | 160.8, 135.1, 134.7, 132.8, 128.3, 126.5, 125.3, 47.4, 21.7, 18.4 | rsc.org |
| 7-Methyl-3,4-dihydroisoquinoline | CDCl₃ | 8.30 (t, J = 2.0 Hz, 1H), 7.17 (d, J =7.6 Hz, 1H), 7.09 (s, 1H), 7.05 (d, J = 7.6 Hz, 1H), 3.75 (ddd, J = 9.6, 6.0, 2.0 Hz, 2H), 2.70 (t, J = 7.6 Hz, 2H), 2.36 (s, 3H) | 160.6, 136.7, 133.3, 131.7, 128.4, 127.9, 127.3, 47.7, 24.7, 21.0 | rsc.org |
| 8-Methyl-3,4-dihydroisoquinoline | CDCl₃ | 8.63 (t, J = 2.4 Hz, 1H), 7.23 (t, J = 7.6 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2.2H), 7.06 – 7.10 (m, 3.2H), 6.99 – 6.97 (m, 3.2H), 3.76 – 3.68 (m, 7.3H), 2.72 – 2.67 (m, 9.2H), 2.47 (s, 3H) | Not explicitly provided for the pure compound in the source. | rsc.org |
| 3-Methyl-3,4-dihydroisoquinoline | CDCl₃ | Signals for methine protons at C-1 and C-3 were very broad humps. | Not explicitly provided in the source. | ias.ac.in |
High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for the analysis of isoquinoline (B145761) alkaloids. capes.gov.bracs.org It typically generates protonated molecules, [M+H]⁺, which are then analyzed by the mass spectrometer. researchgate.netmdpi.com This method is particularly useful for polar and thermally labile compounds.
For this compound, HRMS analysis would confirm its elemental composition of C₁₀H₁₁N. The experimentally determined mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the proposed formula. mdpi.com Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation patterns of the molecule, which can provide additional structural information. researchgate.netscielo.br
Table 2: HRMS Data for Dihydroisoquinoline Analogs
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Mass Error (ppm) | Reference |
|---|---|---|---|---|---|
| 1-(2-chlorophenyl)-3-isopropyl-3,4-dihydroisoquinoline | ESI | 284.12005 | 284.11966 | -1.39 | mdpi.com |
| 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline | ESI | 264.17468 | 264.17433 | -1.31 | mdpi.com |
| 8-Fluoro-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | HRMS | 252.1394 | 252.1394 | Not specified | mdpi.com |
| 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 470.0253 | 470.0246 | Not specified | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands corresponding to its key structural features.
The most significant absorption would be the C=N stretching vibration of the imine group, which typically appears in the range of 1690-1640 cm⁻¹. masterorganicchemistry.com Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. researchgate.net The presence of C=C stretching vibrations from the aromatic ring would be seen in the 1600-1450 cm⁻¹ region. researchgate.net The absence of a broad N-H stretching band around 3400-3250 cm⁻¹ would confirm the dihydroisoquinoline structure rather than a tetrahydroisoquinoline. orgchemboulder.comlibretexts.org
Table 3: Characteristic IR Absorption Frequencies for Dihydroisoquinolines and Related Functional Groups
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Imine (C=N) | Stretch | 1690 - 1640 | masterorganicchemistry.com |
| Aromatic C=C | Stretch | 1600 - 1450 | researchgate.net |
| Aromatic C-H | Stretch | 3100 - 3000 | researchgate.net |
| Aliphatic C-H | Stretch | 3000 - 2850 | researchgate.net |
| Aliphatic Amine C-N | Stretch | 1250 - 1020 | orgchemboulder.com |
| Aromatic Amine C-N | Stretch | 1335 - 1250 | orgchemboulder.com |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths and angles. uchicago.edunih.gov
For this compound, if a suitable crystal can be grown, X-ray crystallography would provide an unambiguous confirmation of its structure. It would reveal the planarity of the aromatic ring and the conformation of the dihydropyridine (B1217469) ring. This technique is particularly valuable for establishing the absolute configuration of chiral analogs of this compound. The resulting crystal structure provides a detailed and accurate model of the molecule in the solid state. nih.gov While specific X-ray crystallographic data for this compound was not found in the search results, the technique has been widely applied to determine the structures of related heterocyclic compounds. nih.govnih.gov
Theoretical and Computational Investigations on 3,4 Dihydroisoquinoline Derivatives
Computational Chemistry and Molecular Modeling of Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions involved in the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives. By modeling reaction pathways, chemists can understand transition states, reaction intermediates, and the factors that control selectivity and yield.
Detailed research findings indicate that Density Functional Theory (DFT) calculations are frequently employed to explore synthetic routes. For instance, computational studies have been used to understand the divergent synthesis of complex polycyclic systems from functionalized dihydroisoquinolines. acs.org DFT calculations revealed that the reaction of dihydroisoquinolines with Meldrum's acid can lead to either pyrimidinones (B12756618) or oxazinanediones, with the outcome being dictated by the stereoelectronic properties of the substituent at the C1 position of the dihydroisoquinoline ring. acs.org
Furthermore, computational modeling has been instrumental in understanding novel synthetic methods like the Tf₂O-promoted Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. nih.gov These calculations can validate the proposed mechanism, which involves the formation of a phenonium ion as a key reactive intermediate, providing a stable and reactive primary phenylethyl carbocation. nih.gov Such insights are crucial for optimizing reaction conditions and expanding the substrate scope of these synthetic methodologies. organic-chemistry.org
Microwave-assisted syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, have also been rationalized using computational models to understand how microwave irradiation can accelerate reaction times and improve yields for creating libraries of substituted dihydroisoquinolines. organic-chemistry.org
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly DFT, provide invaluable insights into the electronic structure and inherent reactivity of the 3,4-dihydroisoquinoline scaffold. nih.gov These methods allow for the calculation of various molecular properties that govern how a molecule will behave in a chemical reaction.
Key aspects explored through quantum chemistry include:
Electron Distribution and Molecular Orbitals: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) help identify the nucleophilic and electrophilic centers within the molecule. For 3,4-dihydroisoquinoline, the nitrogen atom is a primary nucleophilic site, while the imine carbon (C1) is electrophilic.
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).
Reactivity Indices: Parameters derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can quantitatively predict the most reactive sites for various types of reactions.
In Silico Approaches for Novel Scaffold Exploration and Rational Design
In silico techniques, which encompass a range of computational methods, are central to modern drug discovery and materials science for exploring novel chemical scaffolds and designing new molecules with desired properties. researchgate.net For the 3,4-dihydroisoquinoline framework, these approaches enable the rapid screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
A typical in silico workflow for designing novel 3,4-dihydroisoquinoline-based compounds includes:
Virtual Screening: Large databases containing millions of virtual compounds can be screened against a specific biological target (e.g., an enzyme or receptor). This is often done using docking simulations.
Molecular Docking: This technique predicts the preferred orientation of a ligand (the dihydroisoquinoline derivative) when bound to a target protein. acs.org The results provide a binding score, which estimates the strength of the interaction, and reveal key molecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. acs.org
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to search for new molecules, including novel 3,4-dihydroisoquinoline derivatives, that fit these spatial and electronic requirements.
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This early assessment helps to filter out candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles. nih.gov
A study focused on identifying new leucine (B10760876) aminopeptidase (B13392206) inhibitors utilized the 3,4-dihydroisoquinoline scaffold as a starting point. nih.gov Through virtual screening and molecular docking, researchers were able to identify novel derivatives with high predicted binding affinity, demonstrating the power of these methods to explore new applications for this versatile scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies in Compound Design
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.com For 3,4-dihydroisoquinoline derivatives, QSAR models are invaluable for optimizing lead compounds and designing more potent analogues.
The development of a QSAR model involves several steps:
Data Set Compilation: A series of 3,4-dihydroisoquinoline analogues with experimentally determined biological activities (e.g., IC₅₀ values) is collected. japsonline.com
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric (size, shape), electronic (charge distribution), and hydrophobic properties.
Model Generation: Statistical methods, like multiple linear regression or partial least squares, are used to build an equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov
A 3D-QSAR study on a series of 3,4-dihydroisoquinoline derivatives targeting leucine aminopeptidase resulted in a highly predictive model. nih.gov The model, characterized by strong statistical parameters (r² = 0.997 and q² = 0.717), generated contour maps that visually indicated which regions of the molecule should be modified to enhance activity. nih.gov For example, the maps might show that bulky, electron-withdrawing groups at a specific position are favorable for potency, while electron-donating groups at another position are detrimental. This information provides clear, actionable guidance for the rational design of the next generation of compounds. ekb.eg
Table 1: Illustrative Data for a QSAR Study on Hypothetical 3,4-Dihydroisoquinoline Derivatives This table provides a conceptual example of the data used in a QSAR analysis. The descriptor values and pIC₅₀ are for illustrative purposes only.
| Compound ID | R1-Substituent | Molecular Weight (Descriptor) | LogP (Descriptor) | pIC₅₀ (Activity) |
| Cpd-1 | -H | 145.19 | 2.1 | 5.4 |
| Cpd-2 | -CH₃ | 159.22 | 2.5 | 5.9 |
| Cpd-3 | -Cl | 179.63 | 2.8 | 6.2 |
| Cpd-4 | -OCH₃ | 175.22 | 2.0 | 6.5 |
| Cpd-5 | -NO₂ | 190.18 | 2.2 | 5.1 |
Advanced Synthetic Applications and Scaffold Design Leveraging Dihydroisoquinolines
Construction of Complex Polycyclic and Fused-Ring Systems Based on the Dihydroisoquinoline Core
The 5-Methyl-3,4-dihydroisoquinoline scaffold is a valuable building block for the synthesis of complex polycyclic and fused-ring systems. The inherent reactivity of the dihydroisoquinoline core allows for various annulation strategies, leading to diverse and intricate molecular frameworks.
One common approach involves the Bischler-Napieralski reaction, which facilitates the cyclization of β-phenethylamides to form 3,4-dihydroisoquinolines. researchgate.net This method, along with modifications, has been instrumental in creating the core structure which can then undergo further transformations. For instance, microwave-assisted Bischler-Napieralski reactions have been employed to generate libraries of substituted dihydroisoquinolines that can be oxidized to their isoquinoline (B145761) counterparts. organic-chemistry.org
The construction of fused-ring systems often relies on the reactivity of the C1 position of the dihydroisoquinoline ring. For example, the reaction of 3,4-dihydroisoquinolines with reagents like Meldrum's acid can lead to the formation of polycyclic pyrimidinones (B12756618) or oxazinanediones, with the outcome dependent on the substituent at the C1 position. acs.org Furthermore, annulation reactions of 3,4-dihydroisoquinolines with other cyclic compounds, such as ninhydrin-derived Morita-Baylis-Hillman adducts, can yield novel polycyclic frameworks through [4+2] and [3+2] cycloadditions. mdpi.com However, steric hindrance at the α-position of the 3,4-dihydroisoquinoline (B110456), such as the presence of a methyl group, can sometimes impede these reactions. mdpi.com
Recent developments have also showcased the use of metal-catalyzed reactions to build complex systems. For instance, a palladium-catalyzed tandem allylation and intramolecular amination of a benzylamine (B48309) derivative can afford an isoquinoline scaffold, which upon hydrolysis yields a 3-methylisoquinoline. nih.gov Similarly, a bimetallic relay catalysis involving silver(I) and rhodium(III) has been used to construct 3-aryl substituted isoquinolines. nih.gov
These synthetic strategies highlight the utility of the this compound core in accessing a wide array of complex polycyclic and fused-ring systems, which are of significant interest in medicinal chemistry and materials science.
Scaffold Hopping Methodologies for Chemical Library Generation and Diversification
Scaffold hopping is a crucial strategy in medicinal chemistry for discovering novel compounds with improved properties by modifying the core structure of a known active molecule. dtic.milnih.gov The this compound scaffold serves as an excellent starting point for such methodologies, enabling the generation of diverse chemical libraries.
The concept of scaffold hopping can range from minor modifications, such as replacing or swapping atoms within the core, to more significant changes like ring opening or closure. nih.gov For the this compound framework, this can involve altering the heterocyclic ring or the aromatic portion to create new chemotypes. For instance, a scaffold-hopping strategy was employed to design novel antidepressant agents by creating a series of 3,4-dihydroisoquinoline compounds based on the structure of agomelatine. researchgate.net
Computational methods are often employed to guide scaffold hopping efforts. researchgate.net These techniques can predict the properties of new scaffolds and help prioritize synthetic targets. For example, generative reinforcement learning approaches are being developed to design molecules with high similarity to a reference compound in terms of three-dimensional shape and pharmacophore features, but with a different core scaffold. chemrxiv.org
The generation of chemical libraries from the this compound core can be achieved through various synthetic reactions. Microwave-assisted Pictet-Spengler and Bischler-Napieralski reactions are efficient methods for producing substituted tetrahydroisoquinolines and dihydroisoquinolines, which can then be further diversified. organic-chemistry.org These libraries of compounds can then be screened for biological activity, leading to the identification of new lead compounds for drug development.
Role as Key Intermediates in the Total Synthesis of Natural Products
The 3,4-dihydroisoquinoline framework is a recurring motif in a vast number of isoquinoline alkaloids, a large and diverse family of natural products. rsc.org Consequently, this compound and its derivatives are critical intermediates in the total synthesis of these biologically active molecules.
Many total syntheses of isoquinoline alkaloids rely on the construction of the dihydroisoquinoline core early in the synthetic sequence. The Bischler-Napieralski reaction is a classic and widely used method for this purpose, often followed by reduction to the corresponding tetrahydroisoquinoline. nih.gov For example, the synthesis of aporphine (B1220529) alkaloids frequently involves a Bischler-Napieralski cyclization to form a dihydroisoquinoline intermediate, which is then elaborated to the final tetracyclic structure. nih.govacs.org
The Pictet-Spengler reaction is another powerful tool for synthesizing the tetrahydroisoquinoline core, which can be subsequently oxidized to a dihydroisoquinoline if needed. rsc.org This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Recent advances in synthetic methodology have provided new ways to access dihydroisoquinoline intermediates for natural product synthesis. For instance, a triflic anhydride-promoted Bischler-Napieralski-type reaction has been developed for the synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. nih.gov
The strategic importance of this compound as a key intermediate lies in its ability to be transformed into a wide range of complex natural products. The methyl group at the 5-position can influence the reactivity and stereoselectivity of subsequent reactions, making it a valuable handle for controlling the outcome of the synthesis. The total synthesis of various natural products, including those with spirocyclic and aporphine skeletons, often proceeds through dihydroisoquinoline intermediates. nih.gov
Design and Synthesis of Specific Derivative Classes (e.g., Dihydroisoquinoline-Derived Oxaziridines, Sulfonyl Ureas, and Carboxamides)
The versatile 3,4-dihydroisoquinoline scaffold, including its 5-methyl derivative, serves as a foundation for the synthesis of various derivative classes with distinct chemical and biological properties. These include oxaziridines, sulfonyl ureas, and carboxamides.
Dihydroisoquinoline-Derived Oxaziridines Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom. nih.gov Dihydroisoquinoline-derived oxaziridines are synthesized by the oxidation of the corresponding imine function of the dihydroisoquinoline ring. researchgate.net These compounds are of interest as they can act as oxidizing agents. For example, N-alkyl oxaziridines have been used for the oxidation of sulfides. researchgate.net The synthesis of new trichloromethyl-substituted dihydroisoquinoline oxaziridines has been reported, highlighting their potential as a new family of organic oxidizing agents. researchgate.net
Dihydroisoquinoline-Derived Sulfonyl Ureas Sulfonylureas are a class of compounds known for their applications in medicinal chemistry, particularly as antidiabetic agents. nih.gov The synthesis of indole-dihydroisoquinoline sulfonyl ureas has been achieved through three-component reactions, demonstrating the feasibility of incorporating the dihydroisoquinoline scaffold into this important class of molecules. amanote.com
Dihydroisoquinoline-Derived Carboxamides Carboxamides are another important functional group in medicinal chemistry. The synthesis of dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazides has been reported, and these compounds have been evaluated as cholinesterase inhibitors and calcium channel antagonists. nih.gov While this research focuses on the quinoline (B57606) core, similar synthetic strategies could be applied to the this compound scaffold to generate novel carboxamide derivatives. The synthesis of 4,5-dihydro-5-methylisoxazoline-5-carboxamide derivatives has also been explored for their potential as VLA-4 antagonists. nih.gov
The ability to synthesize these diverse derivative classes from the this compound core underscores its importance as a versatile building block in the development of new chemical entities with a wide range of potential applications.
Development of Novel Reagents and Methodologies Utilizing 3,4-Dihydroisoquinolines
The unique reactivity of the 3,4-dihydroisoquinoline ring system has spurred the development of novel synthetic reagents and methodologies. These advancements expand the synthetic chemist's toolbox for constructing complex molecules.
A notable development is the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.orgnih.gov This method proceeds through a tandem annulation, offering an efficient route to the dihydroisoquinoline core.
Furthermore, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been shown to be effective for the rapid synthesis of substituted dihydroisoquinoline libraries. organic-chemistry.org These libraries are valuable for high-throughput screening in drug discovery.
The reactivity of the C=N bond in 3,4-dihydroisoquinolines has been exploited in the development of new synthetic transformations. For example, treatment of 3,4-dihydroisoquinoline with Grignard or organolithium reagents allows for the straightforward synthesis of 1-substituted tetrahydroisoquinolines. mdpi.com This provides a versatile method for introducing a wide range of substituents at the C1 position.
Recent research has also focused on the development of catalytic systems for the synthesis and functionalization of dihydroisoquinolines. For instance, a palladium-catalyzed tandem allylation and intramolecular amination has been used to construct the isoquinoline scaffold. nih.gov Additionally, a silver(I)-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening reaction has been developed for the synthesis of isoquinolones. acs.org
Conclusion and Outlook in Dihydroisoquinoline Chemistry
Current Trends and Persistent Challenges in 5-Methyl-3,4-dihydroisoquinoline Synthesis
The synthesis of 3,4-dihydroisoquinolines, including the 5-methyl substituted variant, has been a subject of extensive research, leading to the development of both classical and modern synthetic strategies. Current trends are largely focused on improving efficiency, selectivity, and the environmental footprint of these methods.
To address these limitations, a number of modern synthetic methodologies have emerged. These include:
Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of dihydroisoquinoline libraries, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org This technique has been successfully applied to both Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org
Transition-metal catalysis: Palladium- and rhodium-catalyzed reactions have been developed for the synthesis of dihydroisoquinolines through C-H activation. kthmcollege.ac.in These methods offer alternative pathways that can provide access to substituted dihydroisoquinolines with high regioselectivity. kthmcollege.ac.in
Photocatalysis: Visible-light photocatalysis is a rapidly growing area in organic synthesis and has been applied to the construction of heterocyclic compounds, offering a greener alternative to traditional methods. kthmcollege.ac.in
Despite these advancements, challenges remain. The development of highly regioselective methods for the synthesis of specific isomers like this compound from readily available starting materials is an ongoing area of research. Furthermore, achieving high enantioselectivity in the synthesis of chiral dihydroisoquinolines is a key objective, particularly for applications in medicinal chemistry.
Emerging Research Avenues for Advanced Dihydroisoquinoline Derivatization
The derivatization of the 3,4-dihydroisoquinoline (B110456) core is crucial for exploring the structure-activity relationships (SAR) of this scaffold and for developing new compounds with tailored properties. Research in this area is focused on the selective functionalization of various positions of the dihydroisoquinoline ring system.
A significant body of research has been dedicated to the synthesis of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives . These compounds have shown promise as tubulin polymerization inhibitors, a mechanism relevant to anticancer drug development. The general synthetic strategy involves the condensation of a substituted phenethylamine (B48288) with an aromatic aldehyde, followed by reduction and subsequent acylation and cyclization. This approach allows for the introduction of a wide variety of substituents at the C1 and C4 positions, enabling the fine-tuning of their biological activity.
Another important area of research is the functionalization of the aromatic ring of the dihydroisoquinoline scaffold. For example, a simple and efficient synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been reported, which serves as a versatile intermediate for further transformations. mdpi.com This intermediate can undergo fluorine-amine exchange to produce 8-amino-3,4-dihydroisoquinolines, which are valuable precursors for 1,8-disubstituted tetrahydroisoquinolines with potential applications as central nervous system drug candidates. mdpi.com
The development of novel catalytic systems is also driving innovation in dihydroisoquinoline derivatization. For instance, copper and iron catalysts have been employed for the direct functionalization of tetrahydroisoquinolines, a related class of compounds, demonstrating the potential for developing new methods for the derivatization of the dihydroisoquinoline core as well.
The table below summarizes some of the key derivatization strategies for the dihydroisoquinoline scaffold.
| Derivatization Strategy | Target Position(s) | Potential Applications |
| Introduction of aryl or alkyl groups | C1, C4 | Tubulin polymerization inhibitors, anticancer agents |
| Introduction of amino groups | C8 | CNS drug candidates |
| General functionalization | Various | Exploration of SAR, development of new bioactive molecules |
Future Directions in Enhanced Synthetic Methodologies and Expanded Applications in Chemical Research
The field of dihydroisoquinoline chemistry is continuously evolving, with future research directed towards the development of more sustainable and efficient synthetic methods, as well as the expansion of their applications into new areas of chemical research.
The development of enantioselective synthetic methods is another critical future direction. The biological activity of chiral dihydroisoquinoline derivatives is often highly dependent on their stereochemistry, making the ability to selectively synthesize a single enantiomer of great importance for medicinal chemistry applications. clockss.org Future research will likely focus on the design of new chiral catalysts and auxiliaries to achieve high levels of enantioselectivity in the synthesis of compounds like this compound. clockss.org The palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction is a recent example of a significant advancement in the synthesis of enantiopure nitrogen-containing heterocycles. rsc.orgresearchgate.net
Beyond their traditional use in medicinal chemistry, the applications of dihydroisoquinoline derivatives are expected to expand into other areas of chemical research. For instance, their unique photophysical properties make them potential candidates for use as luminescent materials in applications such as fluorescent sensors and light-emitting devices. acs.org Furthermore, the dihydroisoquinoline scaffold can serve as a versatile building block for the construction of more complex molecular architectures, opening up new possibilities in materials science and chemical biology. nih.govnih.gov The development of novel isoquinolinone and 1,2-dihydroisoquinoline (B1215523) scaffolds through reactions like the Ugi reaction is expanding the accessible chemical space for these compounds. nih.gov
The continued development of innovative synthetic methodologies and the exploration of novel applications will ensure that the dihydroisoquinoline scaffold, including specific derivatives like this compound, remains a vibrant and important area of chemical research for years to come.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?
- Methodology : The Pictet-Spengler reaction is a common method for synthesizing tetrahydroisoquinoline derivatives. For example, phenylethylamine derivatives react with aldehydes under acidic conditions (e.g., boron trifluoride etherate) to form the core isoquinoline structure. Optimizing catalyst concentration, temperature (typically 60–80°C), and reaction time (12–24 hours) can improve yields . Purification via column chromatography (using ethyl acetate/hexane gradients) and crystallization (methanol/water) ensures high purity.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology : Use - and -NMR to confirm the methyl group at position 5 and the dihydroisoquinoline backbone. IR spectroscopy identifies N-H stretching (3200–3400 cm) and aromatic C=C bonds (1450–1600 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities if crystalline derivatives are available .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ). In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry place away from oxidizers, and dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during this compound synthesis?
- Methodology : Byproducts often arise from over-oxidation or incomplete ring closure. Monitor reactions using TLC or HPLC to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equivalents of aldehyde to amine) and employ slow addition of reagents to control exothermicity. Solvent choice (e.g., dichloromethane for low polarity) can reduce side reactions .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar dihydroisoquinoline derivatives?
- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. Compare experimental data with computational predictions (DFT calculations for -NMR chemical shifts). Validate using deuterated analogs or derivatives (e.g., hydrochloride salts) to enhance signal resolution .
Q. What experimental designs are critical for evaluating the biological activity of this compound in antimicrobial assays?
- Methodology : Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) assays in Mueller-Hinton broth, incubated at 37°C for 18–24 hours, provide reproducible results. Validate cytotoxicity in mammalian cell lines (e.g., HEK293) to confirm selectivity .
Q. How can researchers assess the ecological impact of this compound when persistence and toxicity data are limited?
- Methodology : Use in silico tools (e.g., EPA EPI Suite) to predict biodegradation (BIOWIN models) and bioaccumulation potential (LogK). Conduct acute toxicity tests with Daphnia magna (48-hour EC) and algae (72-hour growth inhibition) as per OECD guidelines. If experimental data are unavailable, apply precautionary principles in risk assessments and recommend containment measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
